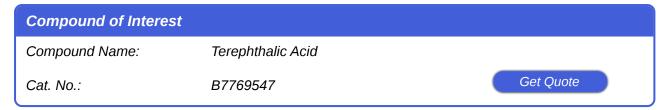


A Comprehensive Technical Guide to the Fundamental Properties of Terephthalic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core chemical and physical properties of **terephthalic acid** (TPA), a compound of significant industrial and research interest. This document details its structural and physicochemical characteristics, spectroscopic profile, and established experimental protocols for their determination.

Chemical and Physical Properties

Terephthalic acid, systematically named benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a white, crystalline solid that is a key precursor in the production of polyesters, most notably polyethylene terephthalate (PET).[1][2] [3]

Tabulated Physical and Chemical Data

The fundamental physicochemical properties of **terephthalic acid** are summarized in the tables below for ease of reference and comparison.



Property	Value
Molecular Formula	C ₈ H ₆ O ₄
Molar Mass	166.13 g/mol
Appearance	White crystalline powder or needles
Density	1.522 g/cm ³
Melting Point	Sublimes at ~300-402°C; melts at 427°C in a sealed tube.
Boiling Point	Decomposes upon heating
pKa ₁ (at 25°C)	3.51 - 3.54
pKa ₂ (at 25°C)	4.34 - 4.46

Table 1: General Physicochemical Properties of Terephthalic Acid

Solubility Profile

The solubility of **terephthalic acid** is a critical parameter for its application in synthesis and purification processes. It is sparingly soluble in water and many common organic solvents at room temperature, but its solubility increases with temperature and in alkaline conditions.[4][5]

Solvent	Solubility (g/100 g solvent) at 25°C
Water	0.0017
Methanol	0.1
Ethanol	Slightly soluble
Glacial Acetic Acid	0.013
Dimethyl Sulfoxide (DMSO)	19.0 - 20.0
N,N-Dimethylformamide (DMF)	6.7
Chloroform	Insoluble
Ether	Insoluble



Table 2: Solubility of **Terephthalic Acid** in Various Solvents

Spectroscopic Data

The spectroscopic profile of **terephthalic acid** is essential for its identification and characterization.

Spectroscopic Technique	Key Features
FT-IR (KBr Pellet)	Broad O-H stretch (carboxylic acid) ~2500-3300 cm ⁻¹ , C=O stretch ~1680-1700 cm ⁻¹ , C=C aromatic stretch ~1600 cm ⁻¹ , C-O stretch and O-H bend ~1300-1450 cm ⁻¹ .
¹H NMR (DMSO-d₅)	Aromatic protons (s, 4H) at ~8.0 ppm; Carboxylic acid protons (broad s, 2H) at ~13.2 ppm.
¹³ C NMR (DMSO-d ₆)	Carboxylic carbon at ~167 ppm; Quaternary aromatic carbon at ~134 ppm; Protonated aromatic carbon at ~129 ppm.
UV-Vis (in Ethanol)	Absorption maxima (λmax) at approximately 190 nm, 241 nm, and 285 nm.[5][6]

Table 3: Key Spectroscopic Data for Terephthalic Acid

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **terephthalic acid**.

Determination of Melting Point

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.[7][8]

Procedure:



- A small amount of dry, finely powdered terephthalic acid is packed into a capillary tube to a height of 2-3 mm.[7]
- The capillary tube is placed in the heating block of the melting point apparatus.[7]
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected sublimation point (~300°C).[7]
- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
- The temperature at which the solid begins to sublime and the temperature at which it
 completely disappears are recorded as the sublimation range. For a melting point
 determination in a sealed tube, the temperatures at which the first drop of liquid appears and
 at which the entire sample becomes liquid are recorded.[7][8]

Determination of Solubility

Apparatus: High-temperature dissolving tank, high-performance liquid chromatography (HPLC) system, analytical balance.[9]

Procedure (High-Temperature Static Method):

- A known excess of terephthalic acid is added to a known mass of the solvent (e.g., aqueous acetic acid) in a high-temperature, high-pressure dissolving tank.[9]
- The mixture is heated to the desired temperature and stirred for a sufficient time to ensure equilibrium is reached.
- A sample of the saturated solution is withdrawn using a heated sampler to prevent precipitation.
- The sample is cooled and diluted with a suitable solvent.
- The concentration of **terephthalic acid** in the diluted sample is determined by HPLC with a suitable stationary phase (e.g., C18 column) and mobile phase, using a UV detector for quantification against a standard calibration curve.[9][10]



Determination of pKa by Potentiometric Titration

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, burette, standard solutions of NaOH and HCl.[11][12][13]

Procedure:

- A known mass of terephthalic acid is dissolved in a suitable solvent, which may be a
 mixture of water and an organic co-solvent like methanol due to its low aqueous solubility.
 [13]
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]
 [12]
- The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The two equivalence points, corresponding to the neutralization of the two carboxylic acid groups, are identified from the points of inflection on the curve.
- The pKa values are determined from the pH at the half-equivalence points.[13]

Spectroscopic Analysis

Apparatus: FT-IR spectrometer.

Procedure (KBr Pellet Method):

- Approximately 1-2 mg of dry terephthalic acid is ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[14]
- The powder is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.



- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of air is collected, followed by the spectrum of the sample.

Apparatus: NMR spectrometer.

Procedure (1H and 13C NMR):

- Approximately 5-10 mg of terephthalic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a small vial.[15] [16][17]
- The solution is transferred to an NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any suspended particles.[15][16]
- The NMR tube is placed in the spectrometer, and the spectra are acquired using appropriate parameters.

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

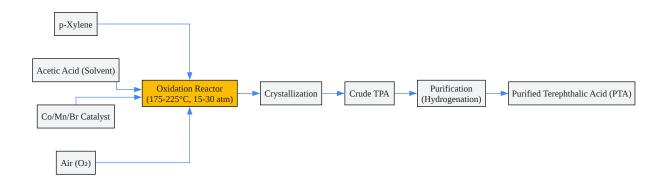
Procedure:

- A stock solution of terephthalic acid is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol or an acidic aqueous solution).
 [5][6]
- A series of dilutions are made to obtain solutions of appropriate concentrations.
- The spectrophotometer is blanked using the pure solvent in a quartz cuvette.
- The absorbance of each solution is measured across the UV-Vis range (typically 200-400 nm) to determine the absorption maxima (λmax).[5][6]

Synthesis and Reactivity Industrial Synthesis: The Amoco Process

The primary industrial route for **terephthalic acid** production is the Amoco process, which involves the catalytic oxidation of p-xylene.[18][19][20][21]





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Workflow of the Amoco process for **terephthalic acid** production.

Laboratory Synthesis

A common laboratory-scale synthesis involves the oxidation of a p-disubstituted benzene derivative, such as p-methylacetophenone, with a strong oxidizing agent like potassium permanganate.[4]



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Laboratory synthesis of terephthalic acid via oxidation.

Ionization States



As a dicarboxylic acid, **terephthalic acid** can exist in different ionization states depending on the pH of the solution.

HOOC-Ph-COOH
$$pKa_1 \approx 3.5$$
 -OOC-Ph-COOH $pKa_2 \approx 4.4$ -OOC-Ph-COO-

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Ionization equilibria of terephthalic acid.

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